3,3'-Dimethylbiphenyl

Catalog No.
S515998
CAS No.
612-75-9
M.F
C14H14
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dimethylbiphenyl

CAS Number

612-75-9

Product Name

3,3'-Dimethylbiphenyl

IUPAC Name

1-methyl-3-(3-methylphenyl)benzene

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3

InChI Key

GVEDOIATHPCYGS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C

solubility

Soluble in DMSO

Synonyms

3,3'-Dimethylbiphenyl

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C

The exact mass of the compound 3,3'-Dimethylbiphenyl is 182.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,3'-Dimethylbiphenyl is an asymmetrically substituted aromatic hydrocarbon belonging to the bitolyl isomer class. Its distinct C2 symmetry and the meta-positioning of its methyl groups impart a twisted, non-planar structure. This conformation is fundamentally important as it influences key physical properties such as melting point and solubility, which in turn dictate its suitability as a precursor for high-performance polymers, a core component in liquid crystal mixtures, and a structural motif in specialized organic synthesis.

Selecting a dimethylbiphenyl isomer based on price or availability alone can lead to process failure or undesirable end-product characteristics. Unlike the linear and highly symmetric 4,4'-dimethylbiphenyl, which is a high-melting solid, the meta-substitution of 3,3'-dimethylbiphenyl results in a low-melting solid or liquid, drastically altering handling and processing requirements. This structural difference is not trivial; it directly translates to significant, non-interchangeable performance in downstream applications, including the solubility of derived polymers and the phase transition temperatures of liquid crystal formulations.

Dramatically Lower Melting Point for Enhanced Processability and Handling

A primary differentiator for procurement is the physical state at room temperature. 3,3'-Dimethylbiphenyl has a melting point of 5-7 °C, making it a liquid or low-melting solid under typical lab conditions. In stark contrast, its common isomer, 4,4'-Dimethylbiphenyl, is a crystalline solid with a high melting point of 118-122 °C. The parent compound, biphenyl, also has a significantly higher melting point of 69-71 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data5–7 °C
Comparator Or Baseline4,4'-Dimethylbiphenyl: 118–122 °C | Biphenyl: 69–71 °C
Quantified Difference>110 °C lower than the 4,4'- isomer; >60 °C lower than biphenyl
ConditionsStandard atmospheric pressure.

This vast difference in melting point is critical for processes requiring a molten state, liquid-phase mixing, or simplified handling without heated equipment.

Precursor for Soluble, Processable High-Performance Polymers

The non-linear, twisted structure of the 3,3'-dimethylbiphenyl core is critical for synthesizing soluble aromatic polymers. When incorporated into polyimide or polyamide backbones (e.g., via 3,3'-dimethylbenzidine), it disrupts the chain packing that typically renders aromatic polymers intractable. In contrast, polymers derived from linear, symmetric monomers like 4,4'-diaminobiphenyl (benzidine) often exhibit poor solubility in common organic solvents due to strong intermolecular interactions and high crystallinity, complicating processing and film casting. The use of 3,3'-substituted precursors is a deliberate strategy to enhance solubility in solvents like NMP, DMAc, and DMF, enabling solution-based processing.

Evidence DimensionPolymer Solubility in Organic Solvents
Target Compound DataDerivatives (e.g., polyamides/polyimides) are generally amorphous and exhibit good solubility in solvents like NMP and DMAc.
Comparator Or BaselinePolymers from 4,4'-isomers are often semi-crystalline or highly ordered, leading to poor or no solubility in the same solvents.
Quantified DifferenceQualitatively high (soluble vs. insoluble)
ConditionsPolycondensation to form aromatic polyamides or polyimides. Solubility tested at room temperature in solvents like NMP, DMAc.

For buyers developing high-performance polymers, choosing the 3,3'-isomer is a direct route to materials that are processable using conventional solution-casting techniques, avoiding the need for harsh conditions or melt processing.

Enables Lower Nematic-to-Isotropic Transition Temperatures in Liquid Crystals

In liquid crystal (LC) design, molecular geometry is paramount. The linear, symmetric shape of 4,4'-disubstituted biphenyls promotes stable, high-temperature nematic phases. However, the less linear, twisted structure of the 3,3'-dimethylbiphenyl core disrupts intermolecular packing. This structural feature is used to lower the nematic-isotropic transition temperature (T_NI), also known as the clearing point. While direct data for a simple 3,3'-dimethylbiphenyl LC is sparse, the principle is well-established: increasing molecular non-linearity reduces the thermal stability of the nematic phase compared to more rigid, linear analogs.

Evidence DimensionNematic-Isotropic Transition Temperature (T_NI)
Target Compound DataIncorporation of the 3,3'-biphenyl core leads to a lower T_NI.
Comparator Or BaselineLCs with a 4,4'-biphenyl or unsubstituted biphenyl core, which typically exhibit higher T_NI values.
Quantified DifferenceQualitatively significant reduction in clearing point temperature.
ConditionsThermotropic liquid crystal formulation.

This compound is the correct choice when the goal is to design liquid crystal mixtures with a specific, lower operating temperature range, which is a critical parameter for display and sensor applications.

Precursor for Solution-Processable Aromatic Polymers

Where the end goal is a high-performance aromatic polyimide or polyamide film cast from solution, 3,3'-dimethylbiphenyl (via its amine derivatives) is the appropriate starting material. Its inherent non-planar structure prevents the excessive chain-packing that plagues linear analogs, ensuring solubility in common processing solvents like NMP or DMAc.

Formulation of Low-Temperature Liquid Crystal Mixtures

For applications requiring a precisely controlled, lower clearing point (Nematic-Isotropic transition), incorporating the 3,3'-dimethylbiphenyl moiety provides a structural tool to decrease the thermal stability of the nematic phase compared to formulations based on more linear 4,4'-isomers.

Low-Melting Intermediate for Homogeneous Reactions

In synthetic routes that benefit from a liquid-phase, solvent-free, or low-solvent reaction medium at moderate temperatures (<100 °C), the low melting point of 3,3'-dimethylbiphenyl makes it a superior choice over its high-melting 4,4'-isomer, simplifying process conditions and improving mixture homogeneity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

182.1096

Boiling Point

280.0 °C

Appearance

Solid powder

Melting Point

9.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W3NQS6958W

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

612-75-9

Wikipedia

3,3'-Dimethylbiphenyl

Dates

Last modified: 08-15-2023

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